Cas no 35299-70-8 (2-Chloro-6-(thiophen-2-yl)pyridine)

2-Chloro-6-(thiophen-2-yl)pyridine 化学的及び物理的性質
名前と識別子
-
- Pyridine, 2-chloro-6-(2-thienyl)-
- 35299-70-8
- AKOS014985610
- SCHEMBL1573541
- 2-chloro-6-(thiophen-2-yl)pyridine
- 2-Chloro-6-(thiophen-2-yl)pyridine
-
- インチ: InChI=1S/C9H6ClNS/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1-6H
- InChIKey: WEULMRIZISAQOJ-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=NC(=C1)Cl)C2=CC=CS2
計算された属性
- せいみつぶんしりょう: 194.99108
- どういたいしつりょう: 194.9909481g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 41.1Ų
じっけんとくせい
- PSA: 12.89
2-Chloro-6-(thiophen-2-yl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C197846-100mg |
2-Chloro-6-(thiophen-2-yl)pyridine |
35299-70-8 | 100mg |
$ 230.00 | 2022-04-01 | ||
TRC | C197846-500mg |
2-Chloro-6-(thiophen-2-yl)pyridine |
35299-70-8 | 500mg |
$ 865.00 | 2022-04-01 | ||
TRC | C197846-1g |
2-Chloro-6-(thiophen-2-yl)pyridine |
35299-70-8 | 1g |
$ 1340.00 | 2022-04-01 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652121-250mg |
2-Chloro-6-(thiophen-2-yl)pyridine |
35299-70-8 | 98% | 250mg |
¥9261.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652121-1g |
2-Chloro-6-(thiophen-2-yl)pyridine |
35299-70-8 | 98% | 1g |
¥27776.00 | 2024-05-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1652121-500mg |
2-Chloro-6-(thiophen-2-yl)pyridine |
35299-70-8 | 98% | 500mg |
¥18522.00 | 2024-05-17 |
2-Chloro-6-(thiophen-2-yl)pyridine 関連文献
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
2-Chloro-6-(thiophen-2-yl)pyridineに関する追加情報
Comprehensive Guide to 2-Chloro-6-(thiophen-2-yl)pyridine (CAS No. 35299-70-8): Properties, Applications, and Industry Insights
2-Chloro-6-(thiophen-2-yl)pyridine (CAS No. 35299-70-8) is a versatile heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chloropyridine derivative features a unique molecular structure combining a pyridine ring with a thiophene moiety, making it a valuable intermediate for synthesizing complex molecules. With the growing demand for specialty chemicals in drug discovery, this compound's role in cross-coupling reactions and catalysis has become increasingly prominent.
The compound's molecular formula C9H6ClNS and molecular weight 195.67 g/mol reflect its compact yet functionally rich architecture. Researchers particularly value its electron-deficient pyridine ring, which enhances reactivity in palladium-catalyzed reactions – a hot topic in modern green chemistry applications. Recent studies highlight its potential as a building block for OLED materials and organic semiconductors, aligning with the global push for sustainable electronics.
In pharmaceutical contexts, 2-Chloro-6-thiophen-2-yl-pyridine serves as a precursor for kinase inhibitors and antiviral agents, addressing current healthcare challenges. Its thiophene-pyridine hybrid structure mimics bioactive motifs found in many FDA-approved drugs, explaining its popularity in medicinal chemistry workflows. The compound's lipophilicity (LogP ≈ 2.8) and hydrogen bond acceptor count make it particularly interesting for central nervous system drug development.
From a synthetic chemistry perspective, this compound demonstrates excellent stability under microwave-assisted synthesis conditions – a technique gaining traction due to its energy efficiency benefits. Laboratories frequently employ it in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations, reflecting broader industry trends toward atom-economical transformations. Its melting point range (85-89°C) and solubility profile (soluble in common organic solvents like DCM and THF) facilitate diverse applications.
The agrochemical sector utilizes 2-Chloro-6-(thiophen-2-yl)pyridine in developing novel crop protection agents, especially those targeting fungal pathogens resistant to conventional treatments. Its heteroaromatic system interacts effectively with biological targets while maintaining favorable environmental degradation profiles – a critical consideration in modern sustainable agriculture practices. Regulatory agencies increasingly scrutinize such properties, making this compound relevant for next-generation pesticide development.
Analytical characterization of this material typically involves HPLC purity analysis (>98%), 1H/13C NMR spectroscopy, and mass spectrometry – techniques frequently searched by quality control professionals. The compound's chromatographic behavior and spectral fingerprints are well-documented, aiding in method development for related pharmaceutical impurities analysis. These attributes support its use in GMP-compliant synthesis workflows.
Recent patent literature reveals innovative applications of CAS 35299-70-8 in metal-organic frameworks (MOFs) for gas storage and in photocatalytic systems for water purification – areas experiencing rapid growth due to climate change concerns. The compound's ability to coordinate with transition metals while maintaining thermal stability makes it valuable for designing advanced materials with tailored properties.
Supply chain professionals note steady demand for this fine chemical, with manufacturers offering customized bulk quantities and isotope-labeled versions for metabolic studies. The compound's shelf life under proper storage conditions (typically 2-5°C under inert atmosphere) ensures reliable performance in long-term research projects. Current market analyses suggest growing interest from contract research organizations and academic institutions worldwide.
From an environmental standpoint, 2-Chloro-6-(thiophen-2-yl)pyridine demonstrates favorable biodegradation potential in standard OECD tests, addressing concerns about persistent organic pollutants. This characteristic, combined with its synthetic utility, positions it as a sustainable choice compared to traditional halogenated intermediates – a significant factor in today's green chemistry initiatives.
Future research directions likely include exploring its role in click chemistry applications and as a scaffold for proteolysis targeting chimeras (PROTACs) – cutting-edge approaches in drug discovery. The compound's balanced physicochemical properties and proven synthetic versatility ensure its continued relevance across multiple scientific disciplines, from materials science to bioconjugation techniques.
35299-70-8 (2-Chloro-6-(thiophen-2-yl)pyridine) 関連製品
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)
- 1416347-39-1([3-(2-Chloro-phenyl)-[1,2,4]triazol-1-yl]-acetic acid methyl ester)
- 77366-70-2(6-Methoxy-2,3-dihydro-1H-indene-5-carboxylic acid)
- 952959-27-2(4-(5-Amino-1,3,4-thiadiazol-2-yl)methoxybenzenesulfonic Acid)
- 898651-01-9(3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)
- 2168204-57-5((1-cyclopropyl-5-propyl-1H-1,2,3-triazol-4-yl)methanesulfonyl chloride)
- 1353972-92-5(N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-isopropyl-acetamide)
- 1337598-54-5(2-amino-2-(6-methoxy-1H-indol-2-yl)propan-1-ol)
- 345987-96-4(5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol)
- 1949815-73-9(1-(Piperidin-4-yl)-1,2-dihydropyrimidin-2-one hydrochloride)




